molecular formula C11H16ClO3PS3 B143191 Carbophenothion Sulfoxide CAS No. 17297-40-4

Carbophenothion Sulfoxide

Cat. No.: B143191
CAS No.: 17297-40-4
M. Wt: 358.9 g/mol
InChI Key: LAHNDTNSNGVHPJ-UHFFFAOYSA-N
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Description

Carbophenothion Sulfoxide is an organophosphorus compound with the chemical formula C₁₁H₁₆ClO₃PS₃ and a molecular weight of 358.865 g/mol . It is a derivative of carbophenothion, which is known for its use as an insecticide and acaricide. This compound is characterized by the presence of a sulfoxide group, which distinguishes it from its parent compound.

Preparation Methods

Carbophenothion Sulfoxide can be synthesized through the oxidation of carbophenothion. The synthetic route typically involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction conditions, including temperature and solvent choice, are crucial to ensure the selective oxidation of the sulfur atom to form the sulfoxide group.

Chemical Reactions Analysis

Carbophenothion Sulfoxide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkoxides). The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Carbophenothion Sulfoxide exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, the compound disrupts normal nerve signal transmission, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This mechanism is similar to other organophosphorus compounds, which are known for their neurotoxic effects.

Comparison with Similar Compounds

Carbophenothion Sulfoxide can be compared with other organophosphorus compounds such as:

This compound is unique due to the presence of the sulfoxide group, which can influence its chemical reactivity and biological activity compared to its parent compound and other similar pesticides .

Properties

IUPAC Name

(4-chlorophenyl)sulfinylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClO3PS3/c1-3-14-16(17,15-4-2)18-9-19(13)11-7-5-10(12)6-8-11/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAHNDTNSNGVHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)SCS(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClO3PS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864763
Record name S-[(4-Chlorobenzene-1-sulfinyl)methyl] O,O-diethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80864763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17297-40-4
Record name Carbophenothion sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017297404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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